![molecular formula C50H46O6 B12605401 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene CAS No. 879219-31-5](/img/structure/B12605401.png)
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene: is a complex organic compound characterized by multiple phenylmethoxy groups attached to a benzene ring This compound is known for its intricate structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene typically involves multiple steps, starting with the preparation of the phenylmethoxy groups. These groups are then attached to a benzene ring through a series of etherification reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkages .
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the lab. This would include optimizing the reaction parameters to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH₃)
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as quinones, reduced forms of the compound, and substituted derivatives where the phenylmethoxy groups are replaced by other functional groups .
Scientific Research Applications
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene
- 3,5-Bis(phenylmethoxy)benzenemethanol
- 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-methylbenzene
Uniqueness
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene is unique due to its specific arrangement of phenylmethoxy groups and the presence of an ethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
879219-31-5 |
|---|---|
Molecular Formula |
C50H46O6 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene |
InChI |
InChI=1S/C50H46O6/c1-2-38-23-45(55-36-43-25-47(51-32-39-15-7-3-8-16-39)30-48(26-43)52-33-40-17-9-4-10-18-40)29-46(24-38)56-37-44-27-49(53-34-41-19-11-5-12-20-41)31-50(28-44)54-35-42-21-13-6-14-22-42/h3-31H,2,32-37H2,1H3 |
InChI Key |
ZPMOWIOMDPVJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



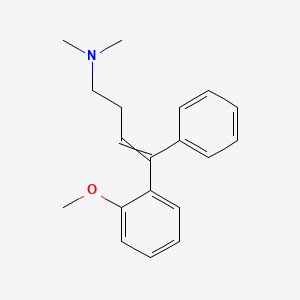
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
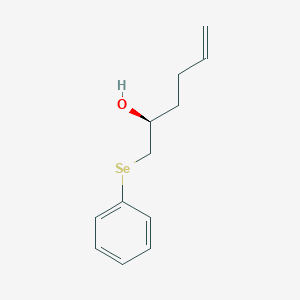
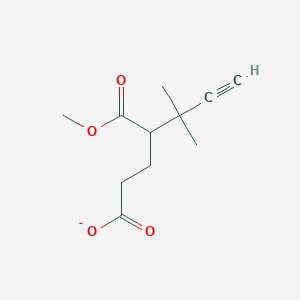

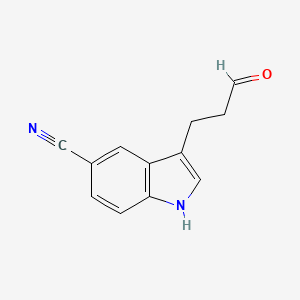
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)
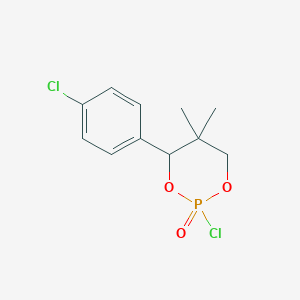
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
